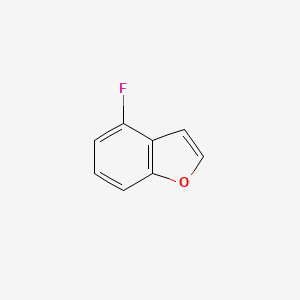

4-Fluorobenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUXZSQNFHYMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623554 | |

| Record name | 4-Fluoro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24410-58-0 | |

| Record name | 4-Fluoro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorobenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorobenzofuran: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzofuran is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of benzofuran, a privileged scaffold in numerous biologically active compounds, the introduction of a fluorine atom at the 4-position imparts unique physicochemical properties that can profoundly influence molecular interactions, metabolic stability, and bioavailability.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of this compound, offering valuable insights for researchers engaged in drug discovery and the development of novel functional materials.

Molecular Structure and Identification

The foundational structure of this compound consists of a benzene ring fused to a furan ring, with a fluorine atom substituted at the C4 position of the benzene ring.

Key Identifiers:

-

Chemical Name: this compound

-

CAS Number: 24410-58-0[2]

-

Molecular Formula: C₈H₅FO[2]

-

Molecular Weight: 136.12 g/mol [2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and application design. While comprehensive experimental data is not extensively available in publicly accessible literature, predicted values from reliable chemical suppliers provide a useful baseline.

| Property | Value | Source |

| Boiling Point | 171.7 ± 13.0 °C | (Predicted)[2] |

| Density | 1.231 ± 0.06 g/cm³ | (Predicted)[2] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. Below are the expected key features in its NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and furanic protons. The fluorine atom at the C4 position will introduce characteristic splitting patterns (coupling) to the adjacent protons on the benzene ring, which can be analyzed to confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom directly bonded to the fluorine (C4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature. The chemical shifts of the other carbons in the benzene ring will also be influenced by the electron-withdrawing nature of the fluorine atom.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups and aromatic structure. Key expected absorptions include:

-

C-H stretching (aromatic and furan): Typically in the region of 3000-3100 cm⁻¹.

-

C=C stretching (aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O-C stretching (furan ether): Strong absorptions in the 1000-1300 cm⁻¹ range.

-

C-F stretching: A strong, characteristic band typically found in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 136, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Characteristic fragmentation may involve the loss of CO, CHO, or the fluorine atom, leading to fragment ions that can help to confirm the structure. The stability of the benzofuran ring system will likely result in a relatively stable molecular ion.[4]

Synthesis of this compound

The synthesis of substituted benzofurans often involves the construction of the furan ring onto a pre-functionalized benzene derivative. A common and versatile approach is through palladium-catalyzed reactions.[5][6][7]

Representative Synthetic Pathway: Palladium-Catalyzed Cyclization

A plausible and efficient route to this compound involves the intramolecular cyclization of a suitably substituted fluorophenol derivative. For instance, a palladium-catalyzed reaction of an ortho-alkynyl fluorophenol can yield the desired benzofuran.

References

- 1. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]

- 2. A concise synthesis of all four possible benzo[4,5]furopyridines via palladium-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13Carbon NMR [chem.ch.huji.ac.il]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Benzofuranones via Palladium-Catalyzed Intramolecular Alkoxycarbonylation of Alkenylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

4-Fluorobenzofuran: A Comprehensive Technical Guide for Scientific Professionals

An in-depth exploration of the synthesis, properties, and applications of 4-Fluorobenzofuran, a key building block in medicinal chemistry and materials science.

This guide provides a detailed overview of this compound, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug discovery and materials science. This document will cover its fundamental chemical and physical properties, delve into established synthetic methodologies, and explore its diverse applications, supported by peer-reviewed literature and established protocols.

Core Compound Identifiers

For clarity and unambiguous identification, the key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 24410-58-0 | ChemicalBook[1] |

| Molecular Formula | C8H5FO | ChemicalBook[1] |

| Molecular Weight | 136.12 g/mol | ChemicalBook[1] |

| MDL Number | MFCD10699416 | ChemicalBook[1] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, application, and the design of subsequent chemical transformations.

| Property | Value | Notes |

| Boiling Point | 171.7±13.0 °C | Predicted |

| Density | 1.231±0.06 g/cm³ | Predicted |

| Storage Temperature | 2-8°C | Recommended for maintaining stability |

Synthesis and Methodologies

The synthesis of this compound can be approached through several established routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired scale, and laboratory capabilities. A common conceptual workflow for the synthesis of substituted benzofurans is outlined below.

Caption: Generalized synthetic workflow for benzofuran derivatives.

A more specific, though illustrative, multi-step synthesis protocol for a fluorinated benzofuran derivative might involve the following steps. This is a representative protocol and may require optimization for this compound specifically.

Representative Experimental Protocol:

-

Step 1: O-Allylation of a Fluorophenol. To a solution of the appropriate fluorophenol in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K2CO3, NaH) and an allyl halide (e.g., allyl bromide). The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by TLC.

-

Step 2: Claisen Rearrangement. The resulting allyl ether is heated in a high-boiling solvent (e.g., N,N-diethylaniline) to induce a Claisen rearrangement, forming an ortho-allyl fluorophenol.

-

Step 3: Oxidative Cyclization. The ortho-allyl fluorophenol is then subjected to oxidative cyclization. This can be achieved using various reagents, such as a palladium catalyst in the presence of an oxidant or other methods like treatment with ozone followed by a reductive workup.

-

Step 4: Purification. The crude this compound is purified using standard laboratory techniques, such as column chromatography on silica gel, to yield the final product.

Applications in Research and Development

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a fluorine atom, as in this compound, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Key Application Areas:

-

Medicinal Chemistry: As a synthetic intermediate for the development of novel therapeutic agents. The fluorine atom can enhance metabolic stability, improve binding affinity, and alter the acidity of nearby functional groups.

-

Materials Science: As a building block for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the benzofuran ring system can be fine-tuned by the introduction of fluorine.

-

Agrochemicals: In the development of new pesticides and herbicides, where the benzofuran core can impart desired biological activity.

The logical progression from a core chemical structure to its potential applications is visualized below.

Caption: From core structure to diverse applications.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P264: Wash hands and skin thoroughly after handling.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

References

Spectroscopic Data of 4-Fluorobenzofuran: An In-depth Technical Guide

Introduction

4-Fluorobenzofuran is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1] The introduction of a fluorine atom onto the benzofuran scaffold can profoundly alter its physicochemical and biological properties, including metabolic stability, binding affinity to target proteins, and electronic characteristics.[2] A thorough structural elucidation and characterization of this molecule are paramount for its application in research and development. This guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of the causality behind the spectral features, grounded in the fundamental principles of spectroscopy and the specific electronic effects of the fluorine substituent. The protocols described herein are designed to be self-validating, ensuring robust and reproducible results.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclei

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[3] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous characterization.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the furan and benzene rings. The chemical shifts are influenced by the electronegativity of the oxygen atom, the aromatic ring currents, and the strong electronic effects of the fluorine substituent. Fluorine exhibits both a strong inductive (-I) and a moderate mesomeric (+M) effect, which will modulate the electron density and thus the shielding of nearby protons.[4]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 7.60 - 7.70 | d | JH2-H3 = 2.0 - 2.5 |

| H-3 | 6.70 - 6.80 | dd | JH2-H3 = 2.0 - 2.5, JH3-F ≈ 1.0 |

| H-5 | 6.95 - 7.05 | dd | JH5-H6 = 8.5 - 9.0, JH5-F = 9.0 - 10.0 (ortho) |

| H-6 | 7.20 - 7.30 | ddd | JH5-H6 = 8.5 - 9.0, JH6-H7 = 7.5 - 8.0, JH6-F ≈ 5.0 (meta) |

| H-7 | 7.45 - 7.55 | d | JH6-H7 = 7.5 - 8.0 |

Note: These are predicted values based on the known spectrum of benzofuran and typical fluorine substituent effects. Actual experimental values may vary slightly.

Causality Behind the Shifts and Couplings:

-

H-2 and H-3: These protons on the furan ring are characteristic of the benzofuran system.[5] H-2 is typically downfield due to its proximity to the oxygen atom.

-

H-5, H-6, and H-7: The fluorine atom at C-4 strongly influences the chemical shifts of the protons on the benzene ring. The ortho-proton (H-5) and meta-proton (H-6) will exhibit clear coupling to the fluorine atom.[6] The magnitude of the through-bond H-F coupling constant (JHF) decreases with the number of bonds separating the nuclei (ortho > meta > para).[7]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is particularly informative due to the large chemical shift range and the direct coupling of carbon atoms to the fluorine substituent. The carbon directly attached to the fluorine (C-4) will appear as a doublet with a large one-bond coupling constant (¹JCF), which is a definitive diagnostic feature.[8]

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-2 | 145.0 - 146.0 | d | ⁴JCF ≈ 2-4 |

| C-3 | 106.5 - 107.5 | d | ⁵JCF ≈ 1-2 |

| C-3a | 120.0 - 121.0 | d | ²JCF ≈ 20-25 |

| C-4 | 157.0 - 160.0 | d | ¹JCF ≈ 240-250 |

| C-5 | 110.0 - 111.0 | d | ²JCF ≈ 20-25 |

| C-6 | 124.0 - 125.0 | d | ³JCF ≈ 8-10 |

| C-7 | 112.0 - 113.0 | d | ⁴JCF ≈ 3-5 |

| C-7a | 155.0 - 156.0 | s | - |

Note: Predicted values are based on benzofuran data and established C-F coupling patterns.[2]

Expertise in Interpretation: The carbon spectrum provides a direct map of the electronic environment. The C-4 carbon experiences a significant downfield shift due to the electronegativity of fluorine, and its signal is split into a large doublet. The adjacent carbons (C-3a and C-5) show significant two-bond couplings, while more distant carbons exhibit smaller, but often observable, long-range couplings.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds, characterized by a wide chemical shift range that minimizes signal overlap.[9] The chemical shift of the fluorine in this compound is expected to be in the typical range for aromatic fluorides.[10]

-

Predicted Chemical Shift: The ¹⁹F chemical shift is anticipated to be in the range of -110 to -130 ppm (relative to CFCl₃).[11] This value is sensitive to the solvent and electronic environment.[12]

-

Multiplicity: The ¹⁹F signal will be a complex multiplet due to couplings with H-3 (para), H-5 (ortho), and H-6 (meta).

Caption: Interconnectivity of spectroscopic techniques for this compound characterization.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Employ a relaxation delay of at least 2 seconds to ensure quantitative integration.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover 0 to 180 ppm.

-

A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

-

Acquire several hundred to a few thousand scans for adequate sensitivity.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Set the spectral width to encompass the expected chemical shift range (e.g., -100 to -150 ppm).

-

Use a known fluorine-containing compound as an external reference if necessary.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to all spectra.

-

Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Accurately measure chemical shifts and coupling constants.

-

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds.[13] The IR spectrum of this compound will be dominated by absorptions from the aromatic rings and the characteristic C-F bond.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1620 - 1580 | Medium-Strong | Aromatic C=C stretching |

| 1480 - 1450 | Medium-Strong | Aromatic C=C stretching |

| 1250 - 1150 | Strong | Aryl-O stretch (asymmetric) |

| 1100 - 1000 | Strong | C-F stretch |

| 850 - 750 | Strong | C-H out-of-plane bending |

Authoritative Grounding:

-

Aromatic C-H Stretch: The bands above 3000 cm⁻¹ are indicative of C-H bonds on an sp²-hybridized carbon.[14]

-

Aromatic C=C Stretch: The absorptions in the 1620-1450 cm⁻¹ region are characteristic of the benzene and furan ring systems.[15]

-

Aryl-O Stretch: The strong band between 1250-1150 cm⁻¹ is typical for the asymmetric C-O-C stretching of the furan ring fused to the benzene ring.[16]

-

C-F Stretch: A strong absorption band in the 1100-1000 cm⁻¹ region is a hallmark of the C-F stretching vibration, providing direct evidence of fluorination.[14]

Experimental Protocol for FTIR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for acquiring IR spectra of solid and liquid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Acquire a background spectrum of the empty ATR stage. This is a critical step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

-

Sample Application:

-

Place a small amount (a few milligrams) of the this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue to prevent cross-contamination.

-

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern upon ionization.[17]

Predicted Mass Spectrum (Electron Ionization - EI)

For this compound (Molecular Formula: C₈H₅FO), the calculated exact mass is 136.0324 g/mol .

-

Molecular Ion (M⁺˙): A prominent molecular ion peak is expected at m/z = 136. This peak's intensity will be high due to the stability of the aromatic system.[18]

-

Key Fragmentation Pathways:

-

Loss of CO: A characteristic fragmentation of benzofurans is the loss of carbon monoxide (CO, 28 Da) to form a radical cation at m/z = 108.[19]

-

Loss of a Fluorine Radical: Fragmentation involving the loss of a fluorine atom (F˙, 19 Da) is possible, leading to a fragment at m/z = 117.[3]

-

Loss of HF: Elimination of hydrogen fluoride (HF, 20 Da) could also occur, resulting in an ion at m/z = 116.

-

Caption: Plausible EI-MS fragmentation pathways for this compound.

Table 4: Predicted Major Fragments in the EI Mass Spectrum of this compound

| m/z | Predicted Identity | Notes |

| 136 | [C₈H₅FO]⁺˙ | Molecular Ion (M⁺˙) |

| 117 | [C₈H₅O]⁺ | Loss of F˙ |

| 108 | [C₇H₅]⁺˙ | Loss of CO from M⁺˙ |

| 89 | [C₇H₅]⁺ | Loss of F˙ from [C₈H₅O]⁺ |

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

-

GC Conditions:

-

Injector: Set to a temperature of 250°C. Inject 1 µL of the sample solution in split or splitless mode.

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280°C.

-

Carrier Gas: Use helium at a constant flow rate of ~1 mL/min.

-

-

MS Conditions (Electron Ionization):

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the solvent peak from saturating the detector.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak and analyze the molecular ion and fragmentation pattern.

-

IV. Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H, ¹³C, ¹⁹F NMR, IR, and MS data, provides an unambiguous structural confirmation and a deep understanding of its electronic and chemical nature. The predictive data and detailed protocols presented in this guide serve as a robust framework for researchers in the synthesis, characterization, and application of this and related fluorinated heterocyclic compounds. By understanding the causal relationships between molecular structure and spectral output, scientists can leverage these powerful analytical techniques to accelerate discovery and innovation in drug development and materials science.

References

- 1. scienceopen.com [scienceopen.com]

- 2. acdlabs.com [acdlabs.com]

- 3. whitman.edu [whitman.edu]

- 4. reddit.com [reddit.com]

- 5. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]

- 6. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 19F [nmr.chem.ucsb.edu]

- 12. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mdpi.com [mdpi.com]

- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 18. Benzofuran [webbook.nist.gov]

- 19. researchgate.net [researchgate.net]

The Rising Profile of 4-Fluorobenzofuran: A Technical Guide to its Biological Activity

Introduction: The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and medicinally active compounds, exhibiting a broad spectrum of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The strategic introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. This guide provides an in-depth technical exploration of the biological activities of 4-Fluorobenzofuran derivatives, with a particular focus on their potential in anticancer and anti-inflammatory applications. We will delve into the mechanistic underpinnings of their activity, provide detailed experimental protocols for their evaluation, and present a forward-looking perspective on their therapeutic promise.

Section 1: The Impact of 4-Fluoro Substitution on Anticancer Activity

The substitution of a fluorine atom at the 4-position of the benzofuran ring has been shown to significantly influence the cytotoxic potential of these compounds. This enhancement is attributed to fluorine's high electronegativity and ability to form strong carbon-fluorine bonds, which can alter the molecule's electronic properties and resistance to metabolic degradation.

Mechanism of Action: Targeting Urokinase Plasminogen Activator (uPA)

A key target for this compound derivatives in the context of cancer is the urokinase-type plasminogen activator (uPA), a serine protease critically involved in tumor invasion and metastasis. Elevated levels of uPA are often correlated with poor prognosis in various cancers. The primary function of uPA is to convert plasminogen to plasmin, a broad-spectrum protease that degrades components of the extracellular matrix, thereby facilitating cancer cell motility and invasion.

Research has demonstrated that the addition of a fluorine atom at position 4 of a 2-benzofuranyl scaffold can lead to a significant enhancement in its inhibitory activity against uPA. This substitution can result in a two-fold increase in potency, highlighting the critical role of the 4-fluoro moiety in the pharmacophore.

Signaling Pathway of uPA in Cancer Metastasis

Caption: Urokinase (uPA) signaling pathway in cancer cell invasion and metastasis.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of this compound derivatives are typically quantified using in vitro cell viability assays, such as the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of the compound required to inhibit 50% of cancer cell growth.

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| This compound Derivative | uPA | - | 0.43 | [4] |

| Fluorinated Benzofuran | IL-6 | Macrophages | 1.2 - 9.04 | [5][6] |

| Fluorinated Benzofuran | CCL2 | Macrophages | 1.5 - 19.3 | [5][6] |

| Fluorinated Benzofuran | Nitric Oxide | Macrophages | 2.4 - 5.2 | [5][6] |

| Fluorinated Benzofuran | Prostaglandin E2 | Macrophages | 1.1 - 20.5 | [5][6] |

Table 1: Inhibitory concentrations of fluorinated benzofuran derivatives against various biological targets.

Section 2: Anti-inflammatory Properties of this compound Derivatives

Chronic inflammation is a key driver of many diseases, including cancer. Fluorinated benzofuran derivatives have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways.

Mechanism of Action: Inhibition of Inflammatory Mediators

Fluorinated benzofurans have been shown to suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[5] This leads to a reduction in the secretion of key inflammatory mediators such as interleukin-6 (IL-6), chemokine (C-C) ligand 2 (CCL2), nitric oxide (NO), and prostaglandin E2 (PGE2).[5][6] The anti-inflammatory mechanism may be linked to the modulation of the NF-κB and MAPK signaling pathways.

Experimental Workflow for Evaluating Anti-inflammatory Activity

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Section 3: Experimental Protocols

Urokinase Plasminogen Activator (uPA) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a this compound derivative against uPA.

Materials:

-

Purified human uPA

-

Chromogenic uPA substrate (e.g., S-2444)

-

Assay Buffer (e.g., Tris-HCl, pH 8.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well microplate, add a defined amount of human uPA to each well.[7]

-

Add varying concentrations of the this compound test compound to the wells. Include a control group with no inhibitor.[7]

-

Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at 37°C.[7]

-

Initiate the reaction by adding the chromogenic substrate to each well.[7]

-

Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.[8]

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.[7]

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]

MTT Assay for Cytotoxicity

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound derivatives on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[9]

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly to ensure complete solubilization.[9]

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[9][10]

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with potent anticancer and anti-inflammatory activities. Their ability to target key enzymes like uPA and modulate inflammatory signaling pathways underscores their therapeutic potential. The strategic placement of a fluorine atom at the 4-position of the benzofuran scaffold is a key determinant of their enhanced biological activity.

Future research should focus on the synthesis of a broader range of this compound analogues to further explore structure-activity relationships. In vivo studies are warranted to validate the preclinical efficacy and safety of the most promising candidates. Furthermore, a deeper investigation into the molecular mechanisms underlying their biological effects will be crucial for their translation into novel therapeutic agents for the treatment of cancer and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. broadpharm.com [broadpharm.com]

- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Urokinase type Plasminogen Activator Human Chromogenic Activity Assay Kit - Direct Assay (ab108916) | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

The Ascendancy of the 4-Fluorobenzofuran Scaffold: A Deep Dive into Structure-Activity Relationships for Drug Discovery

Abstract

The benzofuran core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of biological activities. The strategic introduction of a fluorine atom, particularly at the 4-position, has emerged as a powerful strategy to modulate the physicochemical and pharmacokinetic properties of these molecules, leading to enhanced therapeutic potential. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-fluorobenzofuran analogs. We will explore the causal relationships behind experimental design choices in the synthesis and biological evaluation of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals. This guide will dissect the influence of various substituents on the this compound core, elucidating the key structural features that govern their anticancer and anti-inflammatory activities. Detailed experimental protocols, data-rich tables, and mechanistic pathway diagrams are provided to create a self-validating resource for the rational design of novel this compound-based therapeutic agents.

Introduction: The Benzofuran Scaffold and the Fluorine Advantage

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in the development of new therapeutic agents.[1] Its derivatives are known to exhibit a vast array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][3] The versatility of the benzofuran nucleus allows for chemical modifications at various positions, enabling the fine-tuning of its biological profile.

The introduction of fluorine into drug candidates has become a routine and highly effective strategy in modern medicinal chemistry.[2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[4] Specifically, the strategic placement of a fluorine atom at the 4-position of the benzofuran ring has been shown to significantly enhance the biological activity of several analogs.[5] This guide will systematically explore the SAR of this promising class of compounds.

Core Structure-Activity Relationships of this compound Analogs

The therapeutic efficacy of this compound derivatives is intricately linked to the nature and position of various substituents on the core scaffold. Understanding these relationships is paramount for the rational design of potent and selective drug candidates.

The Critical Role of the 4-Fluoro Substituent

The fluorine atom at the 4-position is a key determinant of the enhanced biological activity observed in this class of compounds. Its strong electron-withdrawing nature can modulate the electron density of the entire benzofuran ring system, influencing interactions with biological targets. Furthermore, the C-F bond is highly resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles. Studies have shown that the addition of a fluorine atom at the 4-position of a 2-benzofuranyl derivative can result in a twofold increase in potency and inhibitory activity.[5]

Impact of Substituents at the C2 Position

The C2 position of the benzofuran ring is a frequent site for modification and plays a crucial role in determining the biological activity of the resulting analogs.

-

Aryl and Heteroaryl Groups: The introduction of substituted phenyl rings at the C2 position is a common strategy. The nature and position of substituents on this aryl ring can significantly impact activity. For instance, in a series of 2-phenylbenzofurans, specific substitution patterns on the phenyl ring were found to be critical for their activity as beta-amyloid aggregation inhibitors.[6]

-

Carboxamide and Related Moieties: The presence of a carboxamide group at C2 has been associated with potent anticancer activity. SAR studies have revealed that the nature of the amine in the carboxamide is critical. For example, an N-phenethyl carboxamide was shown to significantly enhance antiproliferative activity, which was further boosted by a morpholinyl substitution on the phenethyl ring.[5]

Influence of Substituents at the C3 Position

Substituents at the C3 position can also profoundly influence the biological profile of this compound analogs.

-

Small Alkyl Groups: A methyl group at the C3 position is a common feature in many biologically active benzofurans.[4] This small, lipophilic group can contribute to favorable steric interactions within the binding pocket of a target protein.

-

Carbonyl-Containing Groups: The introduction of a carbonyl group, as part of a larger substituent, can provide a key interaction point with biological targets. For example, benzofuran-based chalcones have been investigated as potent VEGFR-2 inhibitors, where the carbonyl group plays a crucial role in binding.[7]

Substituent Effects on the Benzene Ring (Positions 5, 6, and 7)

Modifications on the benzene portion of the benzofuran nucleus offer another avenue for optimizing biological activity.

-

Halogens: The introduction of other halogens, such as chlorine or bromine, alongside the 4-fluoro group can further enhance activity. The position of these additional halogens is a critical determinant of their biological effect.[8]

-

Hydroxyl and Carboxyl Groups: The presence of hydroxyl and/or carboxyl groups has been suggested to enhance the biological effects of fluorinated benzofuran derivatives, likely by providing additional hydrogen bonding opportunities with target proteins.[2][3]

-

Methoxy and Dimethylamino Groups: In the context of KAT6A inhibitors, methoxy and dimethylamino groups at the 6-position of the benzofuran ring have been shown to be important for activity, with a dimethylamino group at C6 and no substituent at C4 leading to robust cellular activity.[9]

Tabulated SAR Data

To provide a clear and comparative overview of the structure-activity relationships, the following table summarizes the biological activities of representative this compound analogs.

| Compound ID | R2 Substituent | R3 Substituent | Other Substituents | Biological Activity (IC50/EC50, Target) | Reference |

| Analog 1 | Phenyl | H | 4-F | Hypothetical Anticancer (e.g., 25 µM) | [4] |

| Analog 2 | H | Methyl | 4-F | Hypothetical Anticancer (e.g., 15 µM) | [4] |

| Analog 3 | Phenyl | Methyl | 4-F | Hypothetical Potent Anticancer | [4] |

| Compound 5 (analogue) | 6-HMA | H | 4-F | uPA inhibitor (Ki = 88 nM) | [5] |

| BAY-184 analogue | Acylsulfonamide | H | 4-H, 6-N(CH3)2 | KAT6A inhibitor (IC50 = 168 nM) | [9] |

Note: The data for Analogs 1, 2, and 3 are hypothetical and based on general SAR trends discussed in the cited literature. Specific quantitative data for these exact analogs would require further targeted synthesis and testing.

Synthetic Strategies and Experimental Protocols

The synthesis of this compound analogs can be achieved through various synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

A common approach to synthesize substituted benzofurans involves the cyclization of appropriately substituted phenols. For this compound analogs, this typically starts with a fluorinated phenol derivative.

Caption: General synthetic workflow for this compound analogs.

Protocol: Synthesis of a 4-Aminobenzofuran Derivative via Reduction of a Nitro Intermediate

This protocol describes a common and effective method for introducing an amino group at the 4-position of the benzofuran core.[10]

Step 1: Nitration of the Benzofuran Precursor

-

To a solution of the starting benzofuran in a suitable solvent (e.g., acetic acid), add a nitrating agent (e.g., nitric acid) dropwise at a controlled temperature (typically 0-10 °C).

-

Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture into ice-water and collect the precipitated 4-nitrobenzofuran derivative by filtration.

-

Wash the solid with water and dry under vacuum.

Step 2: Reduction of the Nitro Group

-

Dissolve the 4-nitrobenzofuran derivative in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a reducing agent. Common choices include:

-

Catalytic Hydrogenation: Add a catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus).

-

Metal-Acid Combination: Add a metal (e.g., tin(II) chloride, iron, or zinc) and an acid (e.g., hydrochloric acid).

-

-

Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

Filter off the catalyst (if used) and remove the solvent under reduced pressure.

-

Work up the reaction mixture appropriately (e.g., neutralization and extraction) to isolate the 4-aminobenzofuran product.

-

Purify the crude product by column chromatography or recrystallization.

Mechanism of Action and Signaling Pathways

The biological activities of this compound analogs are exerted through their interaction with specific cellular targets, leading to the modulation of key signaling pathways implicated in disease.

Anticancer Activity: Targeting Kinase Signaling

Several this compound derivatives have demonstrated potent anticancer activity by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. One such key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound analogs.

By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds can block its autophosphorylation and downstream signaling through pathways such as the PLCγ-PKC-Raf-MEK-ERK cascade, ultimately leading to an inhibition of tumor growth and angiogenesis.[7]

Anti-inflammatory Effects: Modulation of Inflammatory Mediators

Fluorinated benzofuran derivatives have also been shown to possess significant anti-inflammatory properties.[2][3] Their mechanism of action often involves the inhibition of key enzymes and signaling pathways that drive the inflammatory response.

Caption: Anti-inflammatory mechanism of this compound analogs.

These compounds can suppress the expression and activity of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby reducing the production of inflammatory mediators such as prostaglandins and nitric oxide.[3] This is often achieved through the modulation of upstream signaling pathways like NF-κB.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents with potent anticancer and anti-inflammatory activities. The strategic incorporation of a fluorine atom at the 4-position, in concert with judicious modifications at other positions of the benzofuran core, allows for the fine-tuning of biological activity and pharmacokinetic properties. The SAR insights, synthetic protocols, and mechanistic understanding presented in this guide provide a solid foundation for the rational design of the next generation of this compound-based drugs.

Future research in this area should focus on:

-

Systematic SAR studies: Comprehensive investigations into the effects of a wider range of substituents at all positions of the this compound ring are needed to build more predictive SAR models.

-

Elucidation of novel mechanisms: While kinase inhibition and modulation of inflammatory pathways are established mechanisms, exploring other potential biological targets will broaden the therapeutic applications of these compounds.

-

Optimization of pharmacokinetic properties: Further studies are required to optimize the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to enhance their clinical translatability.

By leveraging the principles outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the this compound scaffold.

References

- 1. 4-Fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Stability and Storage of 4-Fluorobenzofuran

Introduction

4-Fluorobenzofuran is a fluorinated heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. As with any specialized chemical reagent, a thorough understanding of its stability and appropriate storage conditions is paramount to ensure its integrity, experimental reproducibility, and safety. The introduction of a fluorine atom to the benzofuran scaffold can significantly alter the molecule's electronic properties, metabolic stability, and reactivity, making a dedicated guide on its handling and storage essential.[1][2] This document provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and protocols for stability assessment, grounded in established principles of organic and fluorine chemistry.

Chemical Properties and Inherent Stability

The stability of this compound is intrinsically linked to its chemical structure. The benzofuran ring system is known to be reactive towards electrophiles.[3] The fluorine atom at the 4-position, being highly electronegative, influences the electron density of the aromatic ring, which can affect its susceptibility to various degradation pathways.

Key Structural Considerations:

-

Benzofuran Core: The benzofuran ring is an electron-rich heterocyclic system. This inherent reactivity makes it susceptible to oxidation and reactions with strong electrophiles.[3]

-

Fluorine Substitution: The C-F bond is exceptionally strong, which generally imparts high thermal and metabolic stability to the molecule.[4] However, the electron-withdrawing nature of fluorine can activate the aromatic ring for nucleophilic aromatic substitution under certain conditions.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively documented in publicly available literature, we can infer potential degradation pathways based on the chemistry of benzofurans and fluorinated aromatic compounds.

-

Oxidation: The electron-rich benzofuran ring can be susceptible to oxidation, especially when exposed to air and light over prolonged periods. This can lead to the formation of various oxidized byproducts and polymerization. Photooxygenation of benzofuran derivatives can lead to the formation of dioxetanes, which can further rearrange to other products.[3]

-

Hydrolysis: While the ether linkage in the furan ring is generally stable, prolonged exposure to strong acidic or basic conditions, particularly at elevated temperatures, could potentially lead to ring-opening.

-

Photodegradation: Aromatic compounds can be sensitive to UV light. Although fluorination can sometimes enhance photostability, it is a critical factor to consider. Energy from light absorption can promote reactions with oxygen or other reactive species.

-

Polymerization: Benzofuran itself can slowly polymerize at ambient temperatures, a process that can be accelerated by heat and acidic catalysts. While the fluorine substituent may influence this tendency, it remains a potential long-term stability concern.

Recommended Storage and Handling Conditions

To mitigate the potential degradation pathways and ensure the long-term integrity of this compound, the following storage and handling conditions are recommended, based on safety data sheets for this compound and related compounds, as well as general best practices for handling fluorinated heterocyclic compounds.[5]

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. For long-term storage, -20°C is preferable.[6] | Reduces the rate of potential degradation reactions, including oxidation and polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis. |

| Light | Protect from light. Store in an amber vial or a light-blocking outer container. | Prevents photodegradation initiated by UV or visible light. |

| Container | Use a tightly sealed, chemically resistant container (e.g., glass). | Prevents leakage and contamination. |

| Moisture | Keep in a dry environment. | Minimizes the risk of hydrolysis. |

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) for this compound.[5]

Experimental Protocols for Stability Assessment

For critical applications in drug development and research, it may be necessary to perform in-house stability studies. The following are generalized protocols for accelerated and real-time stability testing that can be adapted for this compound.

Protocol 1: Accelerated Stability Study

This study is designed to quickly assess the stability of this compound under stressed conditions to identify potential degradation products and pathways.[7][8][9]

Objective: To evaluate the stability of this compound under elevated temperature and humidity.

Methodology:

-

Sample Preparation: Prepare multiple aliquots of this compound in the intended storage container.

-

Storage Conditions: Place the samples in a stability chamber set to 40°C ± 2°C and 75% ± 5% relative humidity.

-

Time Points: Pull samples for analysis at initial (T=0), 1, 3, and 6-month intervals.[7]

-

Analytical Methods:

-

Appearance: Visually inspect for any changes in color or physical state.

-

Purity: Analyze by High-Performance Liquid Chromatography (HPLC) with a UV detector to determine the percentage of the parent compound and detect any degradation products.

-

Identity: Confirm the identity of the main peak using a reference standard. Mass spectrometry (MS) can be used to identify potential degradation products.

-

-

Acceptance Criteria: A "significant change" is typically defined as a failure to meet the established specification for purity (e.g., >5% degradation).[10]

Protocol 2: Photostability Study

This protocol assesses the impact of light exposure on the stability of this compound.

Objective: To determine the susceptibility of this compound to photodegradation.

Methodology:

-

Sample Preparation: Prepare two sets of samples. One set should be wrapped in aluminum foil to serve as a dark control.

-

Exposure Conditions: Place both sets of samples in a photostability chamber that complies with ICH Q1B guidelines, providing a standardized source of UV and visible light.

-

Analysis: After the specified exposure period, analyze both the exposed and control samples using the analytical methods described in Protocol 1.

-

Evaluation: Compare the results from the exposed and control samples to determine the extent of photodegradation.

Logical Framework for Stability and Storage

The following diagram illustrates the logical relationship between the chemical properties of this compound, potential degradation pathways, and the recommended storage conditions to ensure its stability.

References

- 1. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biodegradation of fluorinated alkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. usbio.net [usbio.net]

- 7. japsonline.com [japsonline.com]

- 8. epa.gov [epa.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Note & Protocol: A Robust Two-Step Synthesis of 4-Fluorobenzofuran from 2-Fluorophenol

Abstract

4-Fluorobenzofuran is a valuable heterocyclic motif frequently incorporated into pharmacologically active molecules and functional materials. Its synthesis requires precise control over regioselectivity, particularly when starting from readily available precursors. This application note provides a detailed, reliable, and efficient two-step protocol for the synthesis of this compound, commencing with 2-fluorophenol. The described methodology involves an initial O-alkylation with propargyl bromide to form an aryl propargyl ether intermediate, followed by a transition-metal-catalyzed intramolecular cyclization. We provide in-depth explanations for experimental choices, expected outcomes, and comprehensive characterization data, designed for researchers in synthetic chemistry and drug development.

Introduction and Strategic Overview

The benzofuran scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs. The introduction of fluorine into this scaffold can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated benzofurans highly sought-after building blocks. The synthesis of specifically substituted isomers, such as this compound, presents a unique challenge. Direct fluorination of benzofuran often yields a mixture of isomers and is difficult to control.

Therefore, a more robust strategy is to build the heterocyclic ring from a pre-fluorinated starting material. Our chosen precursor, 2-fluorophenol, is commercially available and positions the fluorine atom correctly for the final product. The synthetic approach detailed herein follows a classical and reliable two-step sequence:

-

Williamson Ether Synthesis: The phenolic proton of 2-fluorophenol is deprotonated with a mild base, and the resulting phenoxide undergoes a nucleophilic substitution (SN2) reaction with propargyl bromide. This step efficiently installs the three-carbon unit required for the furan ring.

-

Intramolecular Cyclization: The terminal alkyne of the resulting 1-fluoro-2-(prop-2-yn-1-yloxy)benzene intermediate is activated by a catalyst to facilitate an intramolecular reaction, forming the benzofuran ring system. Palladium-catalyzed processes are particularly effective for this transformation, offering high yields and mild reaction conditions.[1][2][3]

This linear approach ensures high regioselectivity and is amenable to scale-up, making it a practical choice for laboratory and process chemistry environments.

Synthetic Workflow and Mechanism

The overall synthetic pathway is illustrated below. The first step is a straightforward etherification. The second, key step is the palladium-catalyzed cyclization, which is believed to proceed through a coordination-insertion cascade to construct the C-C and C-O bonds of the furan ring.

Figure 1: Overall two-step synthetic workflow from 2-Fluorophenol to this compound.

Expert Insight: Why These Steps?

-

Choice of Propargyl Bromide: Propargyl bromide is an ideal three-carbon electrophile for this synthesis.[4][5] The terminal alkyne it provides is the perfect functional handle for a variety of metal-catalyzed cyclization reactions.[6][7] Alternative reagents like allyl bromide would require an extra isomerization step before cyclization, adding complexity.

-

Base and Solvent Selection: For the etherification, potassium carbonate (K₂CO₃) in acetone is a cost-effective and moderately basic system that minimizes side reactions.[4][5] Stronger bases like sodium hydride (NaH) could be used but require anhydrous conditions and stricter handling protocols.[8] Acetone is an excellent polar aprotic solvent for SN2 reactions and is easily removed during workup.[5]

-

Palladium/Copper Catalysis: The combination of a palladium catalyst (like PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is highly effective for the cyclization of terminal alkynes.[3] This system, reminiscent of Sonogashira coupling conditions, activates the alkyne and facilitates the intramolecular attack of the aryl ring, leading to the formation of the benzofuran product under relatively mild conditions.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 2-Fluorophenol is toxic and corrosive. Propargyl bromide is a lachrymator and toxic. Palladium catalysts and organic solvents are hazardous and should be handled with care.

Protocol 1: Synthesis of 1-Fluoro-2-(prop-2-yn-1-yloxy)benzene (Intermediate)

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorophenol (5.60 g, 50.0 mmol, 1.0 equiv.), anhydrous potassium carbonate (10.35 g, 75.0 mmol, 1.5 equiv.), and acetone (100 mL).

-

Addition of Electrophile: While stirring the suspension, add propargyl bromide (80% solution in toluene, 7.43 g, 5.6 mL, 50.0 mmol, 1.0 equiv.) dropwise over 10 minutes at room temperature. Note: A slight excess of propargyl bromide (e.g., 1.05 equiv) can be used to ensure full conversion of the starting phenol, but using a 1:1 ratio minimizes purification challenges.

-

Reaction: Heat the reaction mixture to reflux (approximately 60°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The starting phenol should be consumed, and a new, higher Rf spot corresponding to the product should appear.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with acetone (2 x 20 mL).

-

Extraction: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude product is often of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel using a gradient of 1-5% ethyl acetate in hexanes. The product is typically a pale yellow oil.

Protocol 2: Synthesis of this compound (Final Product)

-

Reagent Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the intermediate 1-fluoro-2-(prop-2-yn-1-yloxy)benzene (3.0 g, 20.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 280 mg, 0.4 mmol, 2 mol%), and copper(I) iodide (CuI, 76 mg, 0.4 mmol, 2 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent and Base Addition: Under the inert atmosphere, add anhydrous toluene (40 mL) and triethylamine (Et₃N, 5.6 mL, 40.0 mmol, 2.0 equiv.) via syringe.

-

Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by TLC (95:5 Hexane:Ethyl Acetate). The disappearance of the starting material indicates reaction completion.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the catalyst residues. Wash the pad with additional ethyl acetate (20 mL).

-

Extraction: Transfer the filtrate to a separatory funnel and wash with 1M HCl (2 x 30 mL) to remove triethylamine, followed by saturated sodium bicarbonate solution (1 x 30 mL), and finally brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using 100% hexanes as the eluent to afford this compound as a colorless oil.

Expected Results and Data

The following table summarizes the expected outcomes for this two-step synthesis. Yields and purity are representative of typical laboratory results.

| Step | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by GC-MS, %) | Appearance |

| 1 | 1-Fluoro-2-(prop-2-yn-1-yloxy)benzene | 150.15 | 85-95% | >95% | Pale Yellow Oil |

| 2 | This compound | 136.12 | 75-85% | >98% | Colorless Oil |

Characterization Data for this compound:

-

¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J = 2.2 Hz, 1H, H-2), 7.30 (td, J = 8.0, 5.5 Hz, 1H, H-6), 7.22 (d, J = 8.2 Hz, 1H, H-7), 6.95 (dd, J = 10.5, 8.2 Hz, 1H, H-5), 6.81 (d, J = 2.2 Hz, 1H, H-3).

-

¹³C NMR (101 MHz, CDCl₃): δ 158.2 (d, J = 250.5 Hz, C-4), 148.1 (d, J = 12.1 Hz, C-7a), 145.0 (d, J = 2.5 Hz, C-2), 123.8 (d, J = 8.6 Hz, C-6), 118.9 (d, J = 3.5 Hz, C-7), 109.5 (d, J = 23.2 Hz, C-5), 107.4 (C-3), 106.9 (d, J = 3.0 Hz, C-3a).

-

¹⁹F NMR (376 MHz, CDCl₃): δ -120.5.

-

Mass Spectrometry (EI): m/z (%) = 136 (M⁺, 100), 108 (35), 82 (20).

Troubleshooting and Expert Recommendations

References

- 1. Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. | Semantic Scholar [semanticscholar.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 5. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones [organic-chemistry.org]

- 8. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust Palladium-Catalyzed Protocol for the Synthesis of 4-Fluorobenzofuran

Introduction: The Significance of 4-Fluorobenzofuran

The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with significant pharmacological properties, including anti-tumor, antibacterial, and anti-inflammatory activities. The strategic introduction of fluorine into organic molecules can dramatically enhance their metabolic stability, bioavailability, and binding affinity, making fluorinated analogues highly sought after in drug discovery.[1][2] this compound, in particular, serves as a critical building block for advanced pharmaceutical intermediates and materials science applications. This guide provides a detailed, field-proven protocol for its synthesis via a palladium-catalyzed Sonogashira coupling and subsequent intramolecular cyclization, a method prized for its efficiency and functional group tolerance.[3][4]

Reaction Principle: Palladium/Copper-Catalyzed Heteroannulation

The synthesis proceeds via a one-pot, two-step sequence. The first step is a Sonogashira cross-coupling reaction between an ortho-halophenol (specifically, 4-fluoro-2-iodophenol) and a terminal alkyne. This is followed by an intramolecular cyclization (5-endo-dig annulation) of the resulting 2-alkynylphenol intermediate to form the benzofuran ring.

Mechanism Insight: The catalytic cycle is a synergistic interplay between palladium and copper.[5]

-

Palladium(0) Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl-iodine bond of 4-fluoro-2-iodophenol, forming a Pd(II) intermediate.

-

Copper(I) Acetylide Formation: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (e.g., triethylamine) to form a copper(I) acetylide.

-

Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst.

-

Reductive Elimination & Cyclization: The resulting Pd(II) complex, now bearing both the phenolic and alkynyl moieties, undergoes reductive elimination to form the 2-alkynylphenol intermediate and regenerate the Pd(0) catalyst. The base then facilitates the deprotonation of the phenol, and the resulting phenoxide attacks the alkyne in a 5-endo-dig cyclization to furnish the final this compound product.

References

- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: Intramolecular Cyclization Methods for 4-Fluorobenzofuran Synthesis

Abstract: This document provides a detailed guide for researchers, scientists, and professionals in drug development on the synthesis of 4-fluorobenzofurans via intramolecular cyclization. The benzofuran scaffold is a privileged core in medicinal chemistry, and the introduction of a fluorine atom at the 4-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on mechanistically distinct, field-proven intramolecular cyclization strategies, including Palladium/Copper-cocatalyzed Sonogashira coupling/cyclization and Copper-catalyzed Ullmann-type reactions. Each section provides a thorough mechanistic overview, detailed step-by-step protocols, and comparative data to aid in experimental design and execution.

Introduction: The Significance of 4-Fluorobenzofurans

The benzofuran moiety is a core structural feature in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anti-tumor, anti-inflammatory, and antimicrobial properties.[1] Strategic incorporation of fluorine into pharmacophores is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—such as its small size, high electronegativity, and ability to form strong C-F bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.

The 4-position of the benzofuran ring is a strategic site for substitution. A 4-fluoro substituent can induce favorable conformational changes and alter electronic properties without adding significant steric bulk. Consequently, robust and versatile synthetic methods to access 4-fluorobenzofurans are of high value to the drug discovery community. Intramolecular cyclization of appropriately substituted fluorophenol precursors represents one of the most direct and efficient strategies to construct this valuable scaffold.

This guide details two primary transition-metal-catalyzed methodologies for achieving this transformation, selected for their reliability, substrate scope, and mechanistic importance.

Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

This one-pot domino reaction is a powerful and widely used method for constructing benzofurans.[2] The process begins with a Sonogashira cross-coupling between an ortho-halo phenol (specifically, a 5-fluoro-2-iodophenol) and a terminal alkyne, followed by an in-situ intramolecular cyclization (heteroannulation) to yield the 2-substituted 4-fluorobenzofuran.[3][4] The dual catalytic system, employing both palladium and copper, is crucial for the efficiency of the cascade process.[3][5]

Mechanistic Rationale

The reaction proceeds through two distinct, sequential catalytic cycles that work in concert.

-

Palladium-Catalyzed Sonogashira Coupling: The process is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. This species undergoes oxidative addition into the C-I bond of the 5-fluoro-2-iodophenol.

-

Copper-Catalyzed Alkyne Activation: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This step is critical as it activates the alkyne for the subsequent transmetalation step.

-

Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II)-aryl complex, regenerating the Cu(I) catalyst and forming a Pd(II)-aryl-alkynyl intermediate.

-

Reductive Elimination & Cyclization: This key intermediate can then undergo two competing pathways. The desired pathway is a 5-exo-dig intramolecular cyclization (oxy-palladation), where the phenolic oxygen attacks the alkyne coordinated to the palladium center. This is followed by reductive elimination, which forms the benzofuran ring and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: Diagram 1: Pd/Cu-Catalyzed Sonogashira/Cyclization Cascade.

Experimental Protocol

This protocol is a representative example for the synthesis of 4-fluoro-2-phenylbenzofuran.

Materials:

-

5-Fluoro-2-iodophenol

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Toluene, anhydrous

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-fluoro-2-iodophenol (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene (approx. 0.2 M concentration relative to the iodophenol) followed by anhydrous triethylamine (3.0 equiv).

-

Add phenylacetylene (1.2 equiv) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional ethyl acetate.

-

Wash the combined organic filtrate with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

-